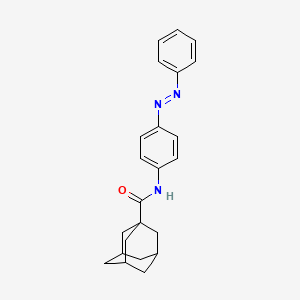

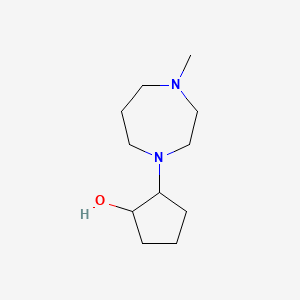

![molecular formula C17H20ClN3O2S B2448396 4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine CAS No. 478041-43-9](/img/structure/B2448396.png)

4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine” is a chemical compound with the molecular formula C17H20ClN3O2S . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 365.878 Da and the monoisotopic mass is 365.096466 Da .Scientific Research Applications

Pharmacological Investigations

4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101), a morpholine derivative, demonstrated potent analgesic activity in experimental animal models. Its mechanism of action resembled that of aminopyrine, suggesting its potential as a new analgesic and anti-inflammatory drug. M73101 displayed significant inhibitory activities on acute inflammatory edema and suppressed the permeability of capillary vessels. Interestingly, it was much less active than other anti-inflammatory drugs in causing gastric lesions, highlighting its therapeutic potential with a superior safety profile compared to other drugs like phenylbutazone and acetylsalicylic acid (Sato, Ishizuka, & Yamaguchi, 1981).

Anticonvulsant Properties

p-Aminobenzene sulphonyl morpholine, also known as compound 82/208, exhibited anticonvulsant activity against tonic seizures in mice induced by various agents. It showed several distinct advantages over diphenyl hydantoin, a standard anticonvulsant, in experimental evaluations, marking its potential as a new anticonvulsant agent (Dua, Ahuja, & Anand, 1994).

Antiestrogenic Activity

A synthesized compound demonstrated potent antiestrogenic activity both orally and subcutaneously in rats and mice. In vitro binding studies indicated that the compound has a very high binding affinity for rat uterine cytosol estrogen receptors, exceeding that of estradiol. This finding suggests the potential application of the compound in therapeutic settings targeting estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Anti-Inflammatory Activity

A series of new thiophene derivatives synthesized by interacting 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate exhibited anti-inflammatory activity. The structure-activity relationship analysis and subsequent synthetic modifications led to compounds with pronounced biological activities, suggesting their potential as clinically useful anti-inflammatory agents (Helal, Salem, Gouda, Ahmed, & El-Sherif, 2015).

properties

IUPAC Name |

4-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c1-22-11-15-10-16(21-6-8-23-9-7-21)20-17(19-15)24-12-13-2-4-14(18)5-3-13/h2-5,10H,6-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDKOZMMYWDIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[(4-Chlorobenzyl)sulfanyl]-6-(methoxymethyl)-4-pyrimidinyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

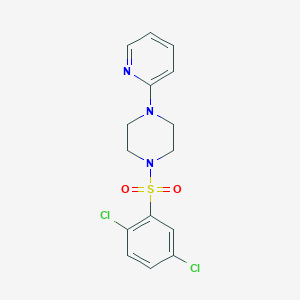

![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)

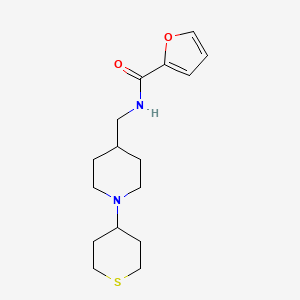

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)

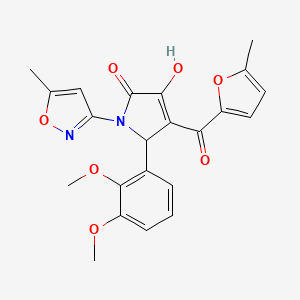

![(2-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2448326.png)

![2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one](/img/structure/B2448329.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448330.png)

![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B2448334.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2448336.png)